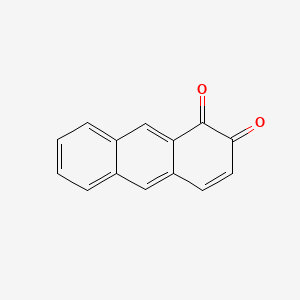

1,2-Anthraquinone

Beschreibung

1,2-Anthraquinone, systematically named anthracene-1,2-dione, is an organic compound with the chemical formula C₁₄H₈O₂. ontosight.ainih.gov It is an isomer of the more common 9,10-anthraquinone and belongs to the extensive class of quinones. wikipedia.org As a polycyclic aromatic hydrocarbon, its structure consists of a tricyclic anthracene (B1667546) framework with two ketone groups positioned on one of the outer rings. nih.gov While less studied than its 9,10-isomer, 1,2-anthraquinone and its derivatives are subjects of growing academic interest due to their unique chemical properties and potential applications. wikipedia.orgunimore.it

Table 1: Chemical Properties of 1,2-Anthraquinone

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈O₂ |

| Molar Mass | 208.21 g/mol |

| IUPAC Name | anthracene-1,2-dione |

| CAS Number | 655-04-9 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

anthracene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHILYZRVFRRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910630 | |

| Record name | Anthracene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-04-9, 108121-76-2 | |

| Record name | 1,2-Anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108121762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Anthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ANTHRACENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C84TC3YC6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Reactivity Studies of 1,2 Anthraquinone Systems

Fundamental Reaction Mechanisms

The reactivity of 1,2-anthraquinone is governed by the presence of its ortho-quinone moiety, making it susceptible to a variety of chemical transformations. These include oxidation-reduction, photochemical reactions, nucleophilic and electrophilic substitutions, and thermal decomposition.

Oxidation-Reduction Pathways and Redox Behavior

Quinones are well-known for their ability to undergo reversible electron transfer reactions. researchgate.net The redox properties of 1,2-anthraquinone are central to its chemical behavior. In aprotic media, quinones like 1,2-anthraquinone typically undergo two sequential one-electron reductions. scielo.bracs.org The first reduction forms a semiquinone anion radical, and the second leads to a dianion. scielo.br Studies have shown that ortho-quinones, such as 1,2-anthraquinone, are generally easier to reduce than their para-quinone isomers. scielo.brrsc.org

The reduction process can be coupled with protonation, especially in protic media. acs.org In aqueous solutions, the reduction of quinones to hydroquinones often follows a two-electron, two-proton process. researchgate.netacs.org The specific mechanism can vary with pH. For instance, with related anthraquinone (B42736) sulfonates, the mechanism can shift from a simple two-electron process at high pH to more complex proton-coupled electron transfer (PCET) pathways like ECEC (electron transfer-chemical step-electron transfer-chemical step) or CECE (chemical step-electron transfer-chemical step-electron transfer) at lower pH values. nih.gov The redox potential of anthraquinone derivatives can be tuned by the introduction of substituents, which can facilitate their role as electron shuttles in bioelectrochemical systems. frontiersin.org

The electrochemical behavior of 1,2-anthraquinone and its derivatives is often studied using techniques like cyclic voltammetry, which reveals the potentials at which these redox transformations occur. scielo.br These studies are crucial for applications such as redox flow batteries and electrocatalysis. acs.orgarabjchem.org

Photochemical Reaction Mechanisms and Excited State Dynamics

Upon absorption of light, 1,2-anthraquinone can be promoted to an electronically excited state, leading to a variety of photochemical reactions. The photochemistry of quinones is diverse and includes processes like photoreduction and photosubstitution. researchgate.net For many anthraquinones, excitation leads to the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. rsc.org This triplet state is often the primary reactive species in subsequent chemical transformations. rsc.orgnih.gov

Photochemical reactions of ortho-quinones can lead to the formation of radical complexes. cdnsciencepub.comcdnsciencepub.com For instance, photochemical reactions with organomercury compounds have been shown to produce quinone-HgR' radical complexes. cdnsciencepub.comcdnsciencepub.com The excited states of anthraquinone derivatives can also participate in electron transfer processes. For example, the photo-excited charge-transfer state of 2-piperidinoanthraquinone (B86778) can accept an electron from hydroxide (B78521) or alkoxide ions to form a semiquinone radical anion. researchgate.net

Photochemical nucleophilic substitution is another important reaction pathway. rsc.orgrsc.org Studies on methoxyanthraquinones have suggested the involvement of the first excited singlet states in nucleophilic substitution reactions with ammonia (B1221849). rsc.orgrsc.org The photophysical and photochemical properties of hydroxyanthraquinones, such as purpurin (B114267) (1,2,4-trihydroxy-9,10-anthraquinone), have been studied on various inorganic oxide surfaces, revealing the formation of ketyl radicals and cation radicals from the decay of excited states. nih.gov The photolysis of 1,2-anthraquinone diazide in aromatic hydrocarbons results in the formation of 1-hydroxy-2-arylanthraquinones. researchgate.net

Nucleophilic and Electrophilic Substitution Mechanisms

The electron-withdrawing nature of the carbonyl groups in the anthraquinone nucleus significantly influences its susceptibility to substitution reactions. This deactivating effect makes traditional electrophilic aromatic substitution (SEAr) reactions, common for many aromatic compounds, difficult for anthraquinones unless the ring is activated by electron-donating groups. colab.wsliberty.edu

Conversely, the electron-deficient nature of the anthraquinone ring facilitates nucleophilic aromatic substitution (SNAr) reactions, which can occur under mild conditions. arabjchem.orgcolab.ws These reactions are crucial for the synthesis of a wide range of functionalized anthraquinone derivatives. Nucleophiles can attack the anthraquinone ring, leading to the substitution of leaving groups like halogens or nitro groups. colab.ws For example, nucleophilic substitution of halogens in 2,3-dihaloquinizarins with C-nucleophiles has been used to synthesize anthrafuran derivatives. colab.ws

The reactivity of ortho-quinones as electrophiles is particularly notable. They readily undergo Michael-1,4-addition reactions with various nucleophiles. nih.gov Thiols, in particular, react very rapidly with ortho-quinones. nih.gov The reactivity of different ortho-quinones towards nucleophiles like lysine (B10760008) and cysteine has been shown to depend on the substituents on the quinone ring, with steric hindrance and electron density playing key roles. nih.gov

While electrophilic substitutions are generally challenging, they can be achieved under specific conditions or with activated anthraquinone derivatives. colab.ws For instance, the Friedel-Crafts reaction of benzene (B151609) with phthalic anhydride (B1165640) is a classic method for synthesizing the anthraquinone skeleton itself. wikipedia.org

Thermal Decomposition Mechanisms

The thermal stability of quinones is highly dependent on their molecular structure. ufba.brresearchgate.net 9,10-Anthraquinone is known to be thermally stable over a wide temperature range. ufba.brresearchgate.net However, its isomer, 1,2-naphthoquinone, begins to decompose at temperatures above 100 °C. ufba.brresearchgate.net

The pyrolysis of carbonyl compounds can lead to the loss of carbon monoxide. publish.csiro.au In the case of indanetrione, pyrolysis leads to the formation of various carbonyl compounds, including anthraquinone, suggesting that the loss of carbon monoxide occurs in successive steps. publish.csiro.au The thermal decomposition of hazardous anthraquinone dye waste has been studied, revealing that the melting of anthraquinone can stabilize the decomposition of the mixture under certain conditions. acs.org The pyrolysis of black liquor from soda-anthraquinone pulping of rice straw has also been investigated to understand its thermal degradation behavior. acs.org A process for the synthesis of anthraquinone through the pyrolysis of benzoic acid salts of certain rare earth metals has been described, operating at temperatures between 200 °C and 500 °C. google.com

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the 1,2-anthraquinone ring system have a profound impact on its reactivity and the selectivity of its reactions. These effects can be electronic or steric in nature.

Electron-donating groups (e.g., -OH, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -Br) alter the electron density of the anthraquinone nucleus, thereby influencing its redox potential and susceptibility to nucleophilic or electrophilic attack. ontosight.aimdpi.com For instance, the introduction of amino groups can shift the reduction potential of anthraquinone. acs.org In photocatalytic applications, the electronegativity of a substituent at the 2-position of the anthraquinone ring has been found to affect its photocatalytic activity. rsc.orgnih.gov Specifically, electron-withdrawing substituents can enhance the photocatalytic performance in certain oxidation reactions. repec.org

The position of the substituent is also critical. scielo.br The effect of a substituent is more pronounced when it is in the peri-position. scielo.br In electrophilic aromatic substitutions on substituted anthraquinones, the position of the incoming group is directed by the existing substituent. liberty.edu For example, with an electron-donating group at the 2-position, substitution is likely favored at the ortho positions due to the absence of a para position and potential steric hindrance. liberty.edu

Substituents can also influence the stability and reactivity of intermediates. For example, the reactivity of ortho-quinones with nucleophiles is affected by steric hindrance from substituents on the quinone ring. nih.gov The presence of hydroxyl and nitro groups can influence the geometric and electronic structure of the anthraquinone moiety through inductive effects and the formation of intramolecular hydrogen bonds. mdpi.com

Mechanistic Aspects of Catalytic Roles

Anthraquinone and its derivatives are utilized as catalysts in a variety of industrial processes, most notably in the production of hydrogen peroxide and in alkaline wood pulping. wikipedia.orgchemcess.com

In the anthraquinone process for hydrogen peroxide production, a 2-alkylanthraquinone is catalytically hydrogenated to the corresponding anthrahydroquinone. nih.govnih.gov This is followed by oxidation with air, which regenerates the anthraquinone and produces hydrogen peroxide. nih.gov The anthraquinone acts as a redox catalyst, facilitating the transfer of hydrogen to oxygen. wikipedia.org The efficiency of this process is dependent on the catalyst used for the hydrogenation step, often a supported palladium catalyst. nih.gov

In alkaline pulping, anthraquinone acts as a redox catalyst that accelerates the delignification process. wikipedia.orgchemcess.com It oxidizes the reducing end of polysaccharides like cellulose (B213188), protecting them from alkaline degradation. wikipedia.org Simultaneously, it is reduced to anthrahydroquinone, which then reacts with and degrades lignin (B12514952), making it more soluble and easier to remove from the pulp. wikipedia.org The anthraquinone is then regenerated in the process. wikipedia.org

Anthraquinone derivatives also serve as photocatalysts. rsc.orgnih.govresearchgate.net Upon irradiation, they can become powerful oxidizing or reducing agents. For example, 2-bromoanthraquinone (B1267325) has been shown to be an efficient photocatalyst for the oxidation of secondary aromatic alcohols. rsc.orgnih.gov The mechanism involves the excited triplet state of the anthraquinone abstracting a hydrogen atom from the alcohol. rsc.orgnih.gov The photocatalytic activity can be tuned by altering the substituents on the anthraquinone ring. rsc.orgnih.govrepec.org

Mechanisms in Hydrogen Peroxide Production Processes

The mechanism involves two main stages: hydrogenation and oxidation. acs.org

Hydrogenation Stage: A 2-alkyl-anthraquinone, dissolved in a mixture of organic solvents, is hydrogenated to its corresponding 2-alkyl-anthrahydroquinone. wikipedia.orgdtu.dk This reaction is carried out using a catalyst, typically palladium on a support. wikipedia.orgacs.org

Oxidation Stage: The resulting 2-alkyl-anthrahydroquinone is then oxidized by passing air or oxygen through the solution. wikipedia.orgresearchgate.net This step regenerates the original 2-alkyl-anthraquinone and produces hydrogen peroxide. wikipedia.orgresearchgate.net The hydrogen peroxide is subsequently extracted from the organic solution using water. wikipedia.org

Detailed mechanistic studies, often employing Density Functional Theory (DFT) calculations, have elucidated the specifics of the oxidation step. researchgate.netnih.gov It is proposed that the reaction proceeds through a radical mechanism. researchgate.netnih.gov A hydrogen atom from the anthrahydroquinone (AHQ) is abstracted by a triplet dioxygen molecule (³O₂). researchgate.net This initial abstraction is considered the rate-determining step and results in the formation of a hydroperoxide radical (HOO•) and a 10-hydroxy-9-anthroxyl radical (AQH•). researchgate.net A subsequent, rapid hydrogen atom abstraction from the AQH• radical by the newly formed HOO• leads to the final products: hydrogen peroxide (H₂O₂) and the regenerated anthraquinone (AQ). researchgate.net

The general mechanism can be summarized as follows:

Step 1 (Rate-determining): AHQ + O₂ → AQH• + HOO•

Step 2 (Fast): AQH• + HOO• → AQ + H₂O₂

Computational studies have compared the reactivity of different anthrahydroquinone systems. For instance, tetrahydro-anthrahydroquinone (THAHQ), which is also used in the industrial process, requires a higher activation energy for the rate-determining hydrogen abstraction step compared to anthrahydroquinone (AHQ). researchgate.net This difference in activation energy is consistent with experimental observations of a slower oxidation rate for THAHQ. researchgate.net

| Process Stage | Reactants | Catalyst/Medium | Products | Mechanistic Detail |

| Hydrogenation | 2-Alkyl-anthraquinone, Hydrogen (H₂) | Palladium (Pd) catalyst, Organic solvent | 2-Alkyl-anthrahydroquinone | Addition of H₂ across the quinone carbonyls. wikipedia.orgacs.org |

| Oxidation | 2-Alkyl-anthrahydroquinone, Oxygen (O₂) | Air/Oxygen, Organic solvent | 2-Alkyl-anthraquinone, Hydrogen Peroxide (H₂O₂) | Rate-determining hydrogen atom abstraction by O₂ to form radical intermediates. researchgate.net |

Mechanistic Studies of Anthraquinone-Mediated Lignin Delignification

Anthraquinone (AQ) and its derivatives serve as effective catalysts in alkaline pulping processes, such as soda and kraft pulping, to enhance the removal of lignin from lignocellulosic biomass. d-nb.infonih.gov The addition of a small amount of AQ significantly accelerates delignification, improves pulp yield, and reduces carbohydrate degradation. nih.gov

The catalytic action of anthraquinone in alkaline delignification involves a redox cycle. The mechanism is understood to proceed through the following key steps:

Reduction of AQ: In the highly alkaline pulping liquor, anthraquinone is reduced to anthrahydroquinone (AHQ) by reacting with the reducing end-groups of carbohydrates, such as cellulose and hemicellulose. researchgate.net

Reaction with Lignin: The generated anthrahydroquinone is a potent nucleophile that reacts with quinone-methide intermediates. d-nb.info These intermediates are formed from the phenolic units of lignin through the cleavage of α-O-4 or β-O-4 ether linkages under alkaline conditions. d-nb.info

Lignin Fragmentation: The reaction of AHQ with the quinone-methide intermediates facilitates the cleavage of critical β-aryl ether bonds in the lignin polymer. researchgate.net This fragmentation breaks the lignin down into smaller, soluble fragments that can be washed away from the pulp.

Regeneration of AQ: In the process of reacting with and cleaving the lignin structure, anthrahydroquinone is oxidized back to its original anthraquinone form, allowing it to participate in the catalytic cycle again. researchgate.net

This catalytic cycle effectively transfers reducing power from carbohydrates to lignin, promoting delignification while protecting the carbohydrates from excessive degradation (peeling reactions). The soda/AQ and ethanol (B145695) organosolv delignification processes are thought to proceed through similar "quinone-methide" type intermediates. d-nb.info Studies using polymer-grafted AQ catalysts have demonstrated that the catalytic activity is preserved even when the AQ moiety is immobilized, with cross-linked polymers showing high catalytic efficiency gains. researchgate.net

| Pulping Process | Key Reagents | Role of Anthraquinone | Mechanistic Feature | Outcome |

| Soda Pulping | Sodium Hydroxide (NaOH), Anthraquinone (AQ) | Catalyst | Redox cycle involving AQ reduction to AHQ by carbohydrates and subsequent cleavage of lignin ether bonds. nih.govresearchgate.net | Accelerated delignification, increased pulp yield. |

| Kraft Pulping | NaOH, Sodium Sulfide (B99878) (Na₂S), AQ | Catalyst | Similar redox cycle to soda pulping, potentially with synergistic effects from sulfide ions acting as redox mediators. researchgate.net | Enhanced delignification rate and selectivity. |

Electron Transfer Mechanisms in Photocatalysis

Anthraquinone and its derivatives are recognized as efficient organic photosensitizers and electron transfer mediators in a variety of photocatalytic reactions. rsc.orgsciopen.com Their photochemical activity stems from a fully conjugated dione (B5365651) structure that can be readily activated by light. researchgate.net

The general photocatalytic mechanism begins with the absorption of light by the anthraquinone molecule, promoting it to an excited singlet state. This is followed by a rapid and efficient intersystem crossing to a longer-lived excited triplet state. rsc.org The triplet-state anthraquinone molecule is a potent oxidizing agent and is the primary active species in subsequent redox reactions. rsc.org

Key mechanistic pathways involving 1,2-anthraquinone systems in photocatalysis include:

Hydrogen Abstraction/Transfer: The excited triplet AQ can abstract a hydrogen atom from a suitable donor molecule. For example, in the photocatalytic oxidation of secondary aromatic alcohols, the triplet AQ abstracts the α-hydrogen from the alcohol, leading to the formation of a ketyl radical (from AQ) and an alcohol radical, which then proceeds to form the corresponding ketone. rsc.org The efficiency of this process can be influenced by substituents on the anthraquinone ring and the solvent acidity. rsc.org

Proton-Coupled Electron Transfer (PCET): In many systems, electron transfer is coupled with proton transfer. In the presence of a sacrificial electron donor, photoexcited AQ can undergo sequential electron and proton transfers. This has been demonstrated in heteroleptic copper(I)-anthraquinone complexes, where illumination leads to the accumulation of two electrons on the anthraquinone unit via a PCET process, forming a doubly reduced monoprotonated species. rsc.org This charge accumulation is crucial for driving multi-electron redox reactions like hydrogen production. rsc.orgnih.gov

Generation of Reactive Oxygen Species (ROS): Photoexcited anthraquinones can transfer energy or electrons to molecular oxygen. This can generate singlet oxygen (¹O₂) or superoxide (B77818) radical anions (O₂•⁻), which are highly reactive species that can degrade organic pollutants. researchgate.net However, the primary pathway often involves electron transfer to the AQ first, followed by reaction of the reduced AQ radical anion with oxygen. researchgate.net Anthraquinone and its hydroxylated photoproducts have also been shown to be moderately to highly reactive with hydroxyl radicals. nih.gov

The specific application dictates the dominant mechanism. Whether acting as a direct hydrogen abstractor, a mediator in a PCET cascade, or a generator of ROS, the core of anthraquinone's photocatalytic activity is its ability to be reversibly reduced and oxidized upon photoexcitation, facilitating efficient electron transfer. sciopen.com

| Compound | Reactivity | Rate Constant (k) | Reference |

| Anthraquinone | Reaction with Hydroxyl Radical | Corrected for photolysis | nih.gov |

| 1-Hydroxyanthraquinone | Reaction with Hydroxyl Radical | 4.7 × 10¹³ M⁻¹/hr. | nih.gov |

| 2-Hydroxyanthraquinone | Reaction with Hydroxyl Radical | 1.5 × 10¹⁴ M⁻¹/hr. | nih.gov |

Advanced Spectroscopic Characterization Techniques for 1,2 Anthraquinone

Electronic and Photophysical Characterization

These techniques investigate the electronic structure of 1,2-anthraquinone, including its behavior during redox reactions and its response to light absorption.

UV-Visible spectroelectrochemistry is a powerful technique for studying the electronic absorption changes that occur when a molecule undergoes electrochemical reduction or oxidation. The quinone moiety is well-known for its redox activity, typically undergoing two successive one-electron reductions. This process forms a radical anion (AQ•⁻) at the first reduction potential and a dianion (AQ²⁻) at the second.

The redox activity of 1,2-anthraquinone has been directly demonstrated in studies where it was successfully incorporated into Photosystem I, a key component in photosynthesis. phrs-conference.com The change in the electronic spectrum upon reduction allows for clear monitoring of the transition between the different redox states.

Table 3: Redox States of 1,2-Anthraquinone and UV-Visible Spectroelectrochemical Analysis

| Redox State | Formula | Description | Role of UV-Vis Spectroscopy |

|---|---|---|---|

| Neutral | AQ | The ground state of the molecule. | Measures the primary absorption spectrum of the parent compound. |

| Radical Anion | AQ•⁻ | Formed after a one-electron reduction. This species is often colored and paramagnetic. | Detects the appearance of new absorption bands characteristic of the radical anion. |

The emission properties of 1,2-anthraquinone are governed by the nature of its electronically excited states.

Fluorescence and Luminescence: Anthraquinones are often characterized by weak fluorescence or phosphorescence in solution. city.ac.uk This is typically due to the lowest energy excited singlet state having n,π* character, which promotes efficient intersystem crossing to the triplet state, favoring non-radiative decay pathways over fluorescence. The luminescence properties are highly sensitive to the molecule's environment, including solvent, concentration, and pH. city.ac.uknstl.gov.cn Derivatives of 1,2-anthraquinone have been specifically synthesized to function as components in luminescent systems. city.ac.uk

Solvatochromic Behavior: Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption and emission spectra, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule and is prominent in compounds that experience a significant change in dipole moment upon photoexcitation. The inherent asymmetry of the 1,2-anthraquinone structure, compared to the more symmetric 9,10-anthraquinone, suggests a permanent dipole moment that would be susceptible to changes upon excitation. Studies on related azo dyes derived from 1,2-anthraquinone diazide have confirmed the examination of their solvatochromic properties. researchgate.net This indicates that the 1,2-anthraquinone chromophore is a suitable scaffold for creating molecules whose fluorescence properties are tunable by the solvent environment.

Transient Absorption and Laser Flash Photolysis for Excited State Characterization

Transient absorption and laser flash photolysis are powerful techniques used to investigate the short-lived excited states of molecules like 1,2-Anthraquinone. These methods provide critical insights into the photophysical and photochemical pathways that occur after the molecule absorbs light.

Upon photoexcitation, typically with a nanosecond or picosecond laser pulse, the 1,2-Anthraquinone molecule is promoted to an excited singlet state (S₁). researchgate.net This initial excited state is often very short-lived and can undergo several processes, including intersystem crossing (ISC) to a more stable triplet state (T₁), fluorescence, or internal conversion back to the ground state. researchgate.net Laser flash photolysis allows for the direct observation of the triplet-triplet absorption spectra of these transient species. researchgate.net

For instance, studies on anthraquinone (B42736) derivatives reveal that excitation can populate highly excited singlet states that rapidly decay. researchgate.net In the case of 1-acetoxy-2-methoxyanthraquinone, a close analogue of 1,2-Anthraquinone, excitation at 270 nm leads to the population of high-energy singlet states. researchgate.net These states undergo internal conversion to the lowest singlet nπ* excited state, followed by a very fast intersystem crossing (ISC) with a time constant of approximately 11 picoseconds to form the lowest triplet ππ* excited state. researchgate.net

The environment and substituents on the anthraquinone core significantly influence the excited-state dynamics. In some cases, the initially populated triplet state can undergo further reactions, such as hydrogen atom abstraction or electron transfer, depending on the solvent and the presence of other reactive species. scirp.orgaip.orgrsc.org For example, the excited triplet state of anthraquinone derivatives has been shown to react with electron donors, leading to the formation of radical ion pairs. scirp.orgias.ac.in

Research on anthraquinone-2-sulfonate (AQS), another derivative, has shown that following UV radiation, the molecule's relaxation occurs via the formation of triplet states. researchgate.netnih.gov Some of these triplet states interact with the surrounding solution to form a new transient species within approximately 600 picoseconds. researchgate.netnih.gov The characterization of these transient species and their kinetics provides a detailed picture of the molecule's photoreactivity.

| Compound | Excitation Wavelength (nm) | Observed Transient Species | Lifetime/Time Constant | Reference |

|---|---|---|---|---|

| 1-acetoxy-2-methoxyanthraquinone | 270 | 1nπ* state | 11 ± 1 ps (ISC to T₁) | researchgate.net |

| 1-acetoxy-2-methoxyanthraquinone | 270 | 3ππ* state | 220 ± 30 ps (migration of acetoxy group) | researchgate.net |

| Anthraquinone-2-sulfonate (AQS) | 330 | Triplet State | Interacts with buffer in ~600 ps | researchgate.netnih.gov |

| 1,8-dichloroanthraquinone (1,8-DCAQ) | Not specified | T₂(nπ) state | 700-750 ps (IC to T₁) | ias.ac.in |

| 1,4-anthraquinone (1,4-AQ) | 355 | 3(π,π) state | Reacts with PhPhOH (kHT = 5.3×10⁹ M⁻¹s⁻¹) | rsc.org |

Chromatographic and Hyphenated Techniques

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of 1,2-Anthraquinone and its isomers in various samples. rsc.orgnih.gov This method offers high resolution, sensitivity, and speed, making it ideal for analyzing complex mixtures, such as extracts from natural products. semanticscholar.orgnih.govresearchgate.net

The separation is typically achieved on a reverse-phase column, most commonly a C18 column. rsc.orgnih.gov A gradient elution using a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. nih.govmdpi.com To improve peak shape and ionization efficiency, a small amount of an acid, like formic acid, is often added to the mobile phase. rsc.org

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for anthraquinones, typically operating in negative or positive ion mode depending on the specific molecular structure and desired sensitivity. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, provide accurate mass measurements of the parent ion and its fragment ions, which is crucial for confirming the elemental composition and aiding in structural elucidation. rsc.orgmdpi.com The high sensitivity of modern UHPLC-MS systems allows for detection limits in the picogram range on the column. nih.gov

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Chromatographic Column | C18 (e.g., ACQUITY UPLC BEH C18, CORTECS C18) | rsc.orgnih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | rsc.org |

| Elution Mode | Gradient | rsc.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ) | rsc.orgmdpi.com |

| Scan Mode | Full Scan and Tandem MS (MS/MS or MS²) | semanticscholar.org |

Mass Spectrometry Molecular Networking for Compound Classification

Mass Spectrometry Molecular Networking (MS-MN) is a powerful bioinformatics approach used to organize and visualize complex tandem mass spectrometry (MS/MS) data. semanticscholar.org This technique is particularly valuable for the dereplication and classification of structurally related compounds, such as anthraquinones, in large datasets generated from UHPLC-MS/MS analyses. rsc.orgmdpi.com

The core principle of MS-MN is that structurally similar molecules will produce similar MS/MS fragmentation patterns. The workflow utilizes platforms like the Global Natural Products Social Molecular Networking (GNPS) tool. semanticscholar.org In this process, all acquired MS/MS spectra from a dataset are compared against each other. A similarity score (often a cosine score) is calculated for every pair of spectra. semanticscholar.org

When the similarity score between two spectra exceeds a predefined threshold, a connection, or "edge," is drawn between the corresponding parent ions ("nodes") in the network. nih.govsemanticscholar.org This results in the formation of clusters, or "molecular families," of nodes that are all structurally related. Nodes can be annotated by matching their MS/MS spectra to those in spectral libraries (like GNPS's own library) or through in-silico annotation tools. mdpi.combiorxiv.org This method allows for the rapid identification of known anthraquinones and provides structural hypotheses for unknown derivatives within the same molecular family. nih.govsemanticscholar.org This approach has been successfully used to systematically characterize anthraquinones in plant extracts, differentiating them into various structural subtypes. nih.govsemanticscholar.org

| Parameter | Typical Setting/Tool | Purpose | Reference |

|---|---|---|---|

| Platform | GNPS (Global Natural Products Social) | Online platform for data processing and networking | semanticscholar.org |

| Workflow | Feature-Based Molecular Networking (FBMN) | Correlates MS¹ features with MS² spectra for more accurate networking | semanticscholar.orgmdpi.com |

| Precursor Ion Mass Tolerance | ~0.005 Da | Accuracy for matching parent ions | semanticscholar.org |

| MS/MS Fragment Ion Tolerance | ~0.01 Da | Accuracy for matching fragment ions | semanticscholar.org |

| Cosine Score Threshold | > 0.6 | Minimum spectral similarity to create a connection (edge) | semanticscholar.org |

| Network Visualization | Cytoscape | Software for visualizing and interpreting the molecular network | nih.gov |

Theoretical and Computational Chemistry of 1,2 Anthraquinone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule from a quantum mechanical perspective. These methods are crucial for predicting geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Bond Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the ground-state electronic structure and optimized geometry of molecules. For 1,2-anthraquinone, a DFT calculation would predict a planar tricyclic structure, a characteristic shared with other anthraquinones. nih.gov

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or larger, can precisely determine bond lengths and angles. lmaleidykla.ltnih.gov In the case of 1,2-anthraquinone, the calculations would characterize the C-C bond lengths within the aromatic rings, the C=O double bonds of the quinone moiety, and the unique bonds of the central ring where the ortho-dione is located. Studies on related anthraquinone (B42736) derivatives show that substituents and their positions significantly influence the molecular geometry and electron density distribution. nih.govnih.gov For instance, the introduction of hydroxyl groups can lead to intramolecular hydrogen bonding, which alters the geometry and electronic properties. nih.gov While unsubstituted 1,2-anthraquinone lacks these specific interactions, DFT provides the fundamental geometry and electronic distribution upon which such analyses are built.

Table 1: Representative Theoretical Bond Lengths in Anthraquinone Systems Note: This table presents typical bond lengths from DFT calculations on related quinone structures to illustrate expected values. Specific experimental or calculated data for 1,2-anthraquinone is not readily available in the cited literature.

| Bond Type | Typical Calculated Bond Length (Å) |

|---|---|

| Aromatic C-C | 1.39 - 1.42 |

| C-C (single) | 1.47 - 1.49 |

| C=C (quinone) | 1.48 - 1.50 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules, allowing for the prediction of UV-Visible absorption spectra. researchgate.nettandfonline.com This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. whiterose.ac.uk

For 1,2-anthraquinone, TD-DFT calculations would predict its characteristic absorption bands. Generally, anthraquinones exhibit intense π → π* transitions in the UV region and a weaker n → π* transition at longer wavelengths, which is often responsible for their color. nih.gov The precise location (λ_max) of these bands is sensitive to the molecular structure and solvent environment. researchgate.net For example, a TD-DFT study on the related 1,2-benzoquinone (B1198763) calculated absorption bands at 396 nm, 228 nm, and 196 nm in a vacuum, which showed good agreement with experimental data. researchgate.net Similar calculations for 1,2-anthraquinone would be crucial for understanding its photophysical properties and color. Different functionals, such as PBE0 and B3LYP, are often benchmarked to find the most accurate prediction for a given class of molecules. researchgate.netnih.gov

Molecular Orbital Analysis (HOMO-LUMO Gaps, Frontier Orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic behavior, reactivity, and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and kinetic stability. electrochemsci.orgacs.org

DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. For anthraquinone systems, the LUMO is typically localized on the electron-accepting quinone moiety. acs.orgresearchgate.net The HOMO distribution, however, can be significantly influenced by the position and nature of any substituents. acs.org In unsubstituted 9,10-anthraquinone, a HOMO-LUMO gap of 4.2 eV has been reported from theoretical calculations. researchgate.net The HOMO-LUMO gap for 1,2-anthraquinone is expected to be different due to the distinct arrangement of the carbonyl groups. A smaller gap generally implies higher chemical reactivity and a shift of absorption to longer wavelengths. thieme-connect.com Analysis of the orbital shapes would reveal the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO), providing insight into its charge-transfer characteristics.

Table 2: Representative Frontier Orbital Energies from DFT Calculations Note: The values are for the parent 9,10-anthraquinone (AQ) and a substituted derivative (AQTh) to illustrate typical energy ranges. researchgate.net Specific data for 1,2-anthraquinone requires a dedicated computational study.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 |

Topological Analysis of Electron Density (Atoms in Molecules Theory, Electron Localization Function)

To gain deeper insight into the nature of chemical bonds and electron distribution, computational chemists employ methods that analyze the topology of the electron density (ρ(r)).

The Quantum Theory of Atoms in Molecules (QTAIM) , or simply AIM, partitions the electron density of a molecule into atomic basins. nih.govmdpi.com This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the interactions between atoms. The properties at these BCPs, like the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), reveal the nature of the bond (e.g., covalent vs. electrostatic). nih.gov For an anthraquinone framework, AIM analysis can quantify the aromaticity of the rings and the nature of the C-C and C=O bonds. nih.gov

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair. nih.govresearchgate.net It maps the electron localization in a molecule, visually distinguishing core electrons, covalent bonds, and lone pairs in a way that aligns with chemical intuition. researchgate.net An ELF analysis of 1,2-anthraquinone would clearly show the localized electron pairs of the C=O bonds and the delocalized electrons of the aromatic system.

Molecular Dynamics Simulations

While electronic structure calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations provide a view of how molecules behave over time at finite temperatures.

Car-Parrinello Molecular Dynamics (CPMD) for Dynamic Behavior and Proton Transfer

Car-Parrinello Molecular Dynamics (CPMD) is a first-principles MD method that combines DFT with molecular dynamics. This allows the simulation of the dynamic behavior of a molecule, including conformational changes and chemical reactions, without the need for pre-parameterized force fields. mdpi.commdpi.com

CPMD simulations have been effectively used to study the dynamics of intramolecular hydrogen bonds and proton transfer in hydroxylated anthraquinone derivatives. mdpi.comresearchgate.netmdpi.com In these studies, CPMD reveals the time evolution of bond distances and the potential for a proton to move from a donor to an acceptor atom. mdpi.com For example, simulations on 1,8-dihydroxy-9,10-anthraquinone have investigated the dynamics of the bridged protons. mdpi.comresearchgate.net

Although the parent 1,2-anthraquinone does not possess intramolecular hydrogen bonds for proton transfer, CPMD is a powerful tool to study its interaction with the environment, such as in a solvent or a biological system. mdpi.com It could be used to simulate the dynamics of protonation or other reactions if a proton source were present, providing a picture of reaction pathways and free energy barriers. researchgate.net

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the aggregation behavior and solid-state packing of molecules like 1,2-anthraquinone. These non-covalent forces dictate the material's macroscopic properties, including its crystal structure and stability. Computational chemistry provides powerful tools to dissect these interactions into their fundamental physical components.

Symmetry-Adapted Perturbation Theory (SAPT) for Energy Decomposition in Aggregates

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that calculates intermolecular interaction energies directly, avoiding the basis set superposition error (BSSE) inherent in supermolecular approaches. wikipedia.org A key advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. wikipedia.orgchemrxiv.org This decomposition provides deep insight into the nature of the forces holding molecular aggregates together.

While specific SAPT studies on 1,2-anthraquinone aggregates are not extensively documented in the reviewed literature, research on its isomers and derivatives, such as 9,10-anthraquinone and 1,4-dihydroxy-anthraquinone, offers valuable insights that are broadly applicable to the anthraquinone framework.

Similarly, SAPT energy decomposition performed on dimers and trimers of 1,4-dihydroxy-anthraquinone, with geometries extracted from experimental X-ray data, showed that dispersion is responsible for most of the intermolecular attraction. mdpi.com The mutual polarization of the monomers was found to be weak. mdpi.com These findings underscore the importance of London dispersion forces in the molecular assembly of anthraquinone-based systems. mdpi.comresearchgate.netmdpi.com

The SAPT0 level of theory, which neglects intramolecular correlation, has been shown to be a cost-effective method that benefits from error cancellation, making it suitable for large systems. nih.gov Higher levels of SAPT, which incorporate more sophisticated treatments of electron correlation, can achieve accuracy comparable to high-level supermolecular methods like CCSD(T). wikipedia.org

Table 1: Illustrative SAPT Energy Decomposition for Anthraquinone Derivative Dimers (kcal/mol) This table presents representative data for anthraquinone derivatives to illustrate the relative contributions of different energy components as determined by SAPT calculations in published research. The specific values are derived from studies on related isomers, not 1,2-anthraquinone itself.

| Interaction Component | Representative Stacked Dimer mdpi.comresearchgate.net | Representative Hydrogen-Bonded Dimer mdpi.comresearchgate.net |

| Electrostatics (E_elst) | -5.0 to -8.0 | -7.0 to -12.0 |

| Exchange (E_exch) | +10.0 to +15.0 | +8.0 to +12.0 |

| Induction (E_ind) | -1.5 to -3.0 | -2.0 to -4.0 |

| Dispersion (E_disp) | -15.0 to -25.0 | -10.0 to -18.0 |

| Total SAPT Energy | -11.5 to -21.0 | -11.0 to -22.0 |

Computational Prediction and Screening Methodologies

Computational chemistry offers powerful methodologies for the high-throughput screening and rational design of novel molecules. By predicting key properties before synthesis, these techniques can significantly accelerate the discovery of materials with desired functionalities.

Prediction of Electrochemical Potentials and Redox Properties

The redox behavior of anthraquinones is central to their application in areas like organic electronics and flow batteries. acs.org Computational electrochemistry, particularly using Density Functional Theory (DFT), has emerged as a robust tool for predicting the reduction potentials of these compounds. researchgate.netrsc.org

The standard approach involves calculating the Gibbs free energies (G) of the species involved in the redox reaction (e.g., the neutral molecule AQ, its radical anion AQ⁻, and its dianion AQ²⁻). rsc.orgelectrochemsci.org The reduction potential can then be determined using a thermodynamic cycle. researchgate.net To improve accuracy, these calculations often incorporate a Polarizable Continuum Model (PCM) to simulate the solvent environment. researchgate.netacs.org

Studies have shown that DFT calculations can predict the first reduction potential of anthraquinone derivatives with high accuracy, often achieving a mean absolute deviation (MAD) of around 50 mV compared to experimental values. acs.orgumich.edu For instance, a hierarchical computational study of 12 anthraquinone derivatives benchmarked against cyclic voltammetry measurements demonstrated a strong correlation between theoretical and experimental data. rsc.org

However, accurately predicting the second reduction potential can be more challenging. acs.orgumich.edu Research indicates that for accurate predictions, especially in aprotic solvents, it is crucial to explicitly model the ion-pairing interactions between the anthraquinone anions and the cations from the supporting electrolyte. acs.orgumich.edu Furthermore, for molecules with strong intramolecular hydrogen bonding, a balanced description of intermolecular hydrogen bonding with the solvent may require including explicit solvent molecules in the computational model (e.g., through QM/MM simulations). acs.org

Table 2: Comparison of Experimental and Computationally Predicted First Reduction Potentials (E¹/₂) for Selected Anthraquinone Derivatives vs. Fc/Fc⁺ This table compiles data from various computational studies to illustrate the accuracy of DFT-based predictions. Values are referenced against the Ferrocene/Ferrocenium redox couple.

| Compound | Experimental E¹/₂ (V) rsc.org | Calculated E¹/₂ (V) (DFT/PCM) rsc.org |

| 9,10-Anthraquinone | -1.74 | -1.74 (Reference) |

| 1-Hydroxyanthraquinone | -1.59 | -1.61 |

| 2-Hydroxyanthraquinone | -1.75 | -1.75 |

| 1,5-Dihydroxyanthraquinone | -1.47 | -1.48 |

| 2,6-Diaminoanthraquinone | -2.19 | -2.18 |

Structure-Property Relationship Modeling for Functional Design

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. tandfonline.comresearchgate.net These models are invaluable for the functional design of new 1,2-anthraquinone derivatives, enabling the prediction of properties and the prioritization of synthetic targets.

The process involves generating a set of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features. These descriptors can range from simple counts of atoms and bonds to complex quantum chemical parameters like HOMO/LUMO energies or partial atomic charges. researchgate.net Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that links these descriptors to an observed property. researchgate.net

QSAR/QSPR studies on anthraquinones have successfully modeled a wide range of properties:

Physicochemical Properties: Models have been developed to predict the solubility of anthraquinone derivatives in supercritical carbon dioxide and the octanol-water partition coefficient (log P), a key measure of hydrophobicity. researchgate.nettandfonline.com

Biological Activity: Researchers have used QSAR to elucidate the structural requirements for the antibacterial activity of anthraquinones, identifying key substituents and electronic properties that enhance efficacy. researchgate.netrsc.org Other models have predicted the toxicity (LD50) and inhibitory activity against specific enzymes like phosphoglycerate mutase 1 (PGAM1). nih.govnih.gov

Optical and Material Properties: Structure-property relationship studies have been used to guide the design of anthraquinone-based dyes for guest-host liquid crystal systems. mdpi.com By analyzing how structural modifications (e.g., length and position of alkyl chains, nature of substituents) affect molecular geometry and alignment, these models help in designing materials with high dichroic ratios for advanced optoelectronics. mdpi.com

These modeling approaches provide a powerful framework for understanding how specific structural features of the anthraquinone scaffold influence its function, thereby guiding the rational design of new derivatives with tailored properties. nih.govmdpi.com

Advanced Materials Science and Engineering Applications of Anthraquinone Based Systems

Organic Electronics and Optoelectronics

Anthraquinone (B42736) and its derivatives are recognized as promising materials for various applications in organic electronics. rsc.orgnih.gov The versatility of the anthraquinone structure allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic properties for specific devices. rsc.org Organic materials, in general, offer advantages such as flexibility and the potential for more environmentally friendly fabrication processes compared to their inorganic counterparts. rsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) Components

Anthracene (B1667546) and its derivatives have been extensively studied for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netbeilstein-journals.orgresearchgate.net The core structure of anthracene is a key component in many organic semiconductors. beilstein-journals.org By modifying the anthraquinone skeleton, for instance through the introduction of different functional groups, researchers can tune the material's properties to enhance the performance of these electronic devices. ontosight.ai

For instance, some anthraquinone derivatives have been synthesized and used as the active layers in OFETs, demonstrating good n-type characteristics. rsc.org The incorporation of substituents can significantly influence the charge transport characteristics of the material. ontosight.ai In the realm of OLEDs, anthracene derivatives are explored as potential emitters, with their luminescence efficiency being adjustable through chemical modifications. ontosight.ai

Photopolymerization Initiators and Photoactive Materials

Anthraquinone and its derivatives can function as Type II photoinitiators. mdpi.comresearchgate.net This means that upon exposure to light, they can initiate polymerization reactions by abstracting a hydrogen atom from a co-initiator. mdpi.com This property is valuable in applications such as the curing of coatings, inks, and adhesives, as well as in 3D printing. researchgate.net Specifically, 1,2-benzanthraquinone (B146279) is listed among anthraquinones used as photopolymerization initiators. google.com

The development of photoinitiating systems that are active in the visible light range is an area of active research, with anthraquinone serving as a promising scaffold for designing new dyes for this purpose. researchgate.net For example, a visible light-sensitive anthraquinone functional phthalocyanine (B1677752) has been synthesized and used in photoinitiating systems for both free-radical and cationic polymerizations. acs.org

Applications as N-type Organic Semiconductors

Quinones, due to their electron-accepting nature, have been explored as n-type organic semiconductors. acs.org Specifically, new anthraquinone derivatives have been prepared and shown to exhibit good n-type characteristics when used as the active layers in organic field-effect transistors (OFETs). rsc.org

The design of n-type organic semiconductors is crucial for the development of low-power complementary circuits, which require both p-type and n-type transistors. sci-hub.se One strategy to enhance the n-type properties of anthraquinone is through trifluoromethylation. sci-hub.seacs.orgnih.gov Attaching trifluoromethylethynyl groups to the anthraquinone core has been shown to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key parameter for efficient electron injection and transport. sci-hub.se These trifluoromethylated anthraquinones have demonstrated electron mobilities as high as 0.28 cm² V⁻¹ s⁻¹ in solution-processed OFETs. sci-hub.seacs.orgnih.gov

Electrochemical Energy Conversion and Storage

Anthraquinone and its derivatives are promising candidates for sustainable energy storage solutions due to their ability to undergo reversible redox reactions. rsc.org Their structural diversity allows for the tuning of their electrochemical properties, making them suitable for various energy storage applications. arabjchem.org

Cathode Materials in Metal-Ion Batteries

Anthraquinone-based compounds are extensively studied as cathode materials in metal-ion batteries, including lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. rsc.orgresearchgate.net Their ability to undergo a two-electron reduction process leads to a high theoretical energy storage capacity. researchgate.net To overcome the issue of small molecule dissolution in the electrolyte, which can lead to capacity fade, anthraquinone units are often incorporated into polymers. arabjchem.orgmdpi.com

For example, anthraquinone-enriched conjugated microporous polymers have been developed as organic cathode materials for high-performance Li-ion batteries. acs.org These materials have demonstrated high discharge capacities and excellent cycling stability. acs.org Similarly, a novel redox-active polymer combining quinizarin (B34044) and anthraquinone units has shown promising performance in both lithium and potassium cells. mdpi.com In another approach, anthraquinone-based silicate (B1173343) covalent organic frameworks have been used as a solid electrolyte interphase on the lithium anode to improve battery performance and safety. digitellinc.com

Table 1: Performance of Anthraquinone-Based Cathode Materials in Metal-Ion Batteries

| Polymer/Framework | Battery Type | Discharge Capacity | Cycling Stability | Reference |

|---|---|---|---|---|

| Py-A-CMP | Li-ion | 196.6 mAh g⁻¹ at 0.1C | - | acs.org |

| TPE-A-CMP | Li-ion | 164.7 mAh g⁻¹ at 0.1C | 99.3% capacity retention over 400 cycles | acs.org |

| Polyanthraquinone-Triazine | Li-ion | Theoretical: 1450 mAh g⁻¹ | Favorable | bohrium.com |

| Anthraquinone-Quinizarin Copolymer | Li-ion | >400 mAh g⁻¹ | Good | mdpi.com |

| Anthraquinone-Quinizarin Copolymer | K-ion | >200 mAh g⁻¹ at 50 mA g⁻¹ | No capacity deterioration over 3000 cycles at 11 A g⁻¹ | mdpi.com |

Electrolytes in Redox Flow Batteries

Anthraquinone derivatives are widely investigated as the negative electrolyte (negolyte) in aqueous organic redox flow batteries (AORFBs). univ-rennes.frresearchgate.net These batteries are a promising technology for large-scale energy storage, particularly for intermittent renewable energy sources. univ-rennes.fr The key advantages of using organic molecules like anthraquinones include their potential for low cost and high tunability. harvard.edu

By adding functional groups, researchers can modify properties such as the reduction potential and solubility of anthraquinone derivatives. harvard.edu For instance, the addition of two hydroxy groups to 9,10-anthraquinone-2,7-disulphonic acid (AQDS) increases the open-circuit potential of the cell. harvard.edu Sulfonation is another common strategy to increase the solubility of anthraquinones in aqueous electrolytes. researchgate.net

Several studies have focused on developing highly soluble and stable anthraquinone derivatives for AORFBs. One example is 2,3-dihydroxylated anthraquinone (2,3-DHAQ), which exhibits good solubility in alkaline solutions and leads to a battery with high energy efficiency and good long-term stability. univ-rennes.fr Another approach involves synthesizing a highly water-soluble anthraquinone derivative, 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ), which demonstrates a significantly higher volumetric capacity compared to its precursor. rsc.org

Table 2: Properties of Anthraquinone Derivatives in Redox Flow Batteries

| Anthraquinone Derivative | Role | Key Properties | Performance Metric | Reference |

|---|---|---|---|---|

| 9,10-anthraquinone-2,7-disulphonic acid (AQDS) | Negolyte | Rapid and reversible two-electron two-proton reduction | Peak galvanic power density > 0.6 W cm⁻² | harvard.edu |

| 2,3-dihydroxylated anthraquinone (2,3-DHAQ) | Negolyte | Good solubility in alkaline solutions | 0.022% capacity fading per cycle over 180 cycles | univ-rennes.fr |

| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | Negolyte | High water solubility | Volumetric capacity of 40.2 A h L⁻¹ in 1 M KOH | rsc.org |

Components in Supercapacitors

Anthraquinone and its derivatives are emerging as promising electrode materials for supercapacitors due to their reversible redox reactions, which can enhance energy storage capabilities. researchgate.netelectrochemsci.orgacs.orgrsc.org However, pristine anthraquinone often suffers from poor electrical conductivity and solubility in electrolytes, leading to rapid capacity decay. researchgate.net To overcome these limitations, researchers have focused on creating composites and modifying anthraquinone structures.

One effective strategy is to immobilize anthraquinone molecules onto conductive substrates like graphene or carbon nanotubes. electrochemsci.orgacs.org For instance, a composite of 1,5-diaminoanthraquinone (B86024) and reduced graphene oxide (rGO) exhibited a specific capacitance of 277 F/g at a scan rate of 5 mV/s, a significant improvement over pristine 1,5-diaminoanthraquinone (7.5 F/g) and rGO (63.3 F/g). electrochemsci.org This composite also demonstrated good cycling stability, retaining 96.6% of its capacitance after 1000 cycles. electrochemsci.org Similarly, decorating hierarchical porous carbon nanotubes with anthraquinone molecules resulted in a composite with an ultrahigh specific capacitance. acs.org

Another approach involves the non-covalent functionalization of a graphene framework with anthraquinone molecules through π–π stacking interactions. rsc.org This method leads to a material with a high specific capacitance of 396 F/g at 1 A/g and excellent rate capability, retaining 64% of its capacitance at a high current density of 100 A/g. rsc.org Asymmetric supercapacitors have also been constructed using carbon fabric electrodes modified with anthraquinone for the negative electrode and 1,2-dihydroxybenzene for the positive electrode, resulting in doubled energy densities compared to symmetric devices. researchgate.net

Furthermore, the development of biredox ionic liquids, where both the anion and cation are functionalized with redox-active moieties like anthraquinone and 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO), presents new opportunities for high-performance supercapacitors. arxiv.org A composite of 1,5-diamino-4,8-dihydroxyanthraquinone (B87044) (DHAQ) and nitrogen-doped graphene aerogel (NGA) can act as both the positive and negative electrode material in an ionic liquid electrolyte, delivering a high energy density of 117 Wh kg⁻¹ at a power density of 822 W kg⁻¹. iaea.org

Interactive Table: Electrochemical Performance of Anthraquinone-Based Supercapacitor Materials

| Material | Specific Capacitance | Current Density/Scan Rate | Capacitance Retention | Reference |

|---|---|---|---|---|

| 1,5-diaminoanthraquinone/rGO | 277 F/g | 5 mV/s | 96.6% after 1000 cycles | electrochemsci.org |

| Anthraquinone/Graphene Framework | 396 F/g | 1 A/g | 97% after 2000 cycles | rsc.org |

| Polydiacetylene-anthraquinone/Polyaniline | ≈720 F/g | 1 A g⁻¹ | --- | researchgate.net |

| DHAQ-NGA (Positive Electrode) | 410 C g⁻¹ | --- | --- | iaea.org |

| DHAQ-NGA (Negative Electrode) | 454 C g⁻¹ | --- | --- | iaea.org |

Anthraquinone-Based Porous Organic Polymers (POPs) for Energy Devices

Porous organic polymers (POPs) based on anthraquinone are gaining significant attention for energy storage applications, particularly in lithium-ion batteries (LIBs) and supercapacitors. arabjchem.org These materials offer a robust and stable three-dimensional microporous structure, which helps to overcome the issue of small organic molecules dissolving in the electrolyte during charge-discharge cycles. acs.orgchalmers.sensysu.edu.tw

The synthesis of these POPs often involves methods like Sonogashira-Hagihara couplings, allowing for the creation of extended π-conjugated systems. acs.orgnsysu.edu.tw For example, conjugated microporous polymers (CMPs) containing anthraquinone and pyrene (B120774) or tetraphenylethene units have been synthesized and used as organic cathodes in LIBs. acs.orgnsysu.edu.tw These materials have demonstrated high discharge capacities, with a Pyrene-Anthraquinone CMP (Py-A-CMP) showing a capacity of 196.6 mAh g⁻¹ at a C-rate of 0.1C. acs.org A Tetraphenylethene-Anthraquinone CMP (TPE-A-CMP) exhibited excellent cycling stability with 99.3% capacity retention over 400 cycles. acs.org

Anthraquinone-based POPs are also promising for supercapacitors. acs.orgx-mol.net A novel set of anthraquinone-based benzoxazine-linked POPs, synthesized through a one-pot coupling of various triamines, diphenol, and paraformaldehyde, showed good electrochemical capacitance. x-mol.net The benzoxazine (B1645224) backbone provides abundant nitrogen and oxygen heteroatoms, enhancing the energy storage capabilities. x-mol.net One such polymer, An-TPA POP, exhibited a specific capacitance of 117.7 F g⁻¹ at 1.0 A g⁻¹ and retained 81.55% of its stability after 10,000 charge-discharge cycles. x-mol.net

Furthermore, a redox-active conjugated microporous polymer hybrid (IEP-11), synthesized from 2,6-dibromoanthraquinone (B1313628) and 1,3,5-triethynylbenzene, has been used as an anode in alkaline rechargeable batteries. chalmers.se When paired with a Ni(OH)₂ cathode, this material demonstrated a high anode-specific capacity of 150 mAh/g at 1C and an exceptionally long cycle life of up to 22,730 cycles. chalmers.se

Interactive Table: Performance of Anthraquinone-Based POPs in Energy Devices

| Polymer | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Py-A-CMP | LIB Cathode | Discharge Capacity: 196.6 mAh g⁻¹ at 0.1C | acs.org |

| TPE-A-CMP | LIB Cathode | Capacity Retention: 99.3% over 400 cycles | acs.org |

| An-TPA POP | Supercapacitor | Specific Capacitance: 117.7 F g⁻¹ at 1.0 A g⁻¹ | x-mol.net |

| IEP-11 | Alkaline Battery Anode | Cycle Life: 22,730 cycles with 75% capacity retention | chalmers.se |

Catalysis in Chemical Processes

Additives and Catalysts in Pulp and Paper Industry

Anthraquinone is widely utilized as a catalyst in the pulp and paper industry to enhance the efficiency of the alkaline pulping process. chemicalproductscorp.comchemcess.comoclc.org Its primary function is to act as a redox catalyst, which accelerates the delignification of wood and increases the pulp yield. chemicalproductscorp.comnih.govthermofisher.com The addition of even a small amount of anthraquinone can significantly speed up the breakdown of lignin (B12514952), the substance that binds wood fibers together. oclc.org

The catalytic mechanism of anthraquinone involves a reversible redox reaction. chemicalproductscorp.com It stabilizes carbohydrates by oxidizing the terminal aldehyde groups of cellulose (B213188) and hemicellulose, a process that mitigates the "peeling" reaction that degrades these polysaccharides. chemicalproductscorp.com Simultaneously, it accelerates delignification by cleaving the β-phenylether bonds in lignin. chemicalproductscorp.com

The benefits of using anthraquinone in pulping are numerous. It leads to:

Increased pulp yield : By protecting carbohydrates from degradation, more pulp is obtained from the same amount of wood. chemicalproductscorp.comchemcess.comthermofisher.com

Reduced chemical usage : The accelerated reaction allows for the use of lower concentrations of pulping chemicals. chemicalproductscorp.com

Lower energy consumption : The process can be run at lower temperatures and for shorter durations. chemicalproductscorp.com

Improved pulp strength : The milder pulping conditions help to preserve fiber integrity. thermofisher.com

Reduced environmental impact : The use of fewer hazardous chemicals and less energy contributes to a more environmentally friendly process. chemicalproductscorp.com

Catalysis in Industrial Hydrogen Peroxide Synthesis

The primary industrial method for producing hydrogen peroxide is the anthraquinone process, also known as the Riedl-Pfleiderer process. hslg-tech.comwikipedia.orgslchemtech.com This cyclic process relies on the catalytic autoxidation of a 2-alkylanthraquinone. wikipedia.orgnzic.org.nzmdpi.com

The process involves two main stages:

Hydrogenation : A 2-alkylanthraquinone, dissolved in a suitable organic solvent mixture, is hydrogenated in the presence of a palladium catalyst to form the corresponding 2-alkylanthrahydroquinone. hslg-tech.comwikipedia.orgnzic.org.nz

Oxidation : The resulting 2-alkylanthrahydroquinone is then oxidized with air or oxygen, which regenerates the original 2-alkylanthraquinone and produces hydrogen peroxide. wikipedia.orgnzic.org.nzgoogle.com

Commonly used alkylanthraquinones include 2-ethylanthraquinone (B47962) and 2-tert-butylanthraquinone. hslg-tech.comwikipedia.org The choice of solvent system is crucial for dissolving both the quinone and hydroquinone (B1673460) forms. hslg-tech.com

Development of Anthraquinone-Complex Catalytic Systems

Researchers are actively developing novel catalytic systems based on anthraquinone complexes for various chemical transformations. mdpi.comfrontiersin.orgrsc.org These systems often involve the coordination of anthraquinone derivatives with transition metals to create catalysts with unique reactivity and selectivity. mdpi.comfrontiersin.org

One area of development is in the synthesis of anthraquinones themselves. mdpi.com Iridium-catalyzed [2 + 2 + 2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with alkynes provides a direct and atom-economical route to multi-substituted anthraquinones. mdpi.com This method offers a simpler experimental procedure and can lead to high yields. mdpi.com

In the realm of photocatalysis, anthraquinone-based systems are being explored for solar energy conversion. rsc.org A molecular dyad consisting of a copper(I) complex and an anthraquinone derivative has been shown to accumulate charge through proton-coupled electron transfer upon photoexcitation. rsc.org This process mimics aspects of natural photosynthesis and could be applied to reactions like CO₂ reduction or hydrogen evolution. rsc.org

Furthermore, the functionalization of anthraquinones through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the synthesis of complex derivatives with tailored properties. colab.ws These modified anthraquinones can serve as building blocks for advanced materials, including polymers for battery applications. colab.ws The development of recyclable heterogeneous catalysts and the use of environmentally benign reaction media are also key areas of focus to enhance the sustainability of these synthetic methods. frontiersin.org

Sensor Technologies and Molecular Probes

Anthraquinone derivatives are valuable components in the design of chemical sensors and molecular probes due to their distinct electrochemical and photophysical properties. mdpi.combiointerfaceresearch.com They can be engineered to exhibit changes in color or fluorescence upon binding to specific analytes, making them useful for detection and quantification. biointerfaceresearch.comrsc.org

For instance, an anthraquinone-based Schiff base, prepared by the condensation of 1,2-diaminoanthraquinone (B157652) and salicylaldehyde, acts as a selective colorimetric and fluorometric sensor for copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions. rsc.org The binding of Cu²⁺ ions causes a distinct color change from pink to blue and quenches the probe's fluorescence. rsc.org Subsequent addition of S²⁻ displaces the Cu²⁺, restoring the original color and fluorescence, allowing for the sequential detection of both ions. rsc.org

Anthraquinone units have also been incorporated into macrocyclic structures to create selective sensors for various metal cations. biointerfaceresearch.com The selectivity of these sensors often depends on the size of the macrocycle and the nature of the coordinating atoms. biointerfaceresearch.com For example, certain anthraquinone-based receptors have shown selectivity for lithium (Li⁺) ions. biointerfaceresearch.com

In the field of electrochemical biosensors, anthraquinone is used as a redox reporter. nih.gov It can be conjugated to biomolecules, such as DNA, to create sensors that detect specific biological targets. nih.gov While methylene (B1212753) blue is often considered the gold standard for such applications due to its stability, anthraquinone has also demonstrated reasonable performance as a redox reporter in these systems. nih.gov However, its stability can be a limiting factor, with some studies showing significant signal loss after repeated voltammetric scans. nih.gov

Chemosensors for Specific Analytes

Chemosensors are molecules designed to bind selectively to a specific analyte and produce a measurable signal. nih.gov Derivatives of 1,2-anthraquinone have been successfully employed as the core chromophoric or fluorophoric unit in chemosensors for both anions and cations. The sensing mechanism often relies on processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or deprotonation, which are triggered by the interaction with the analyte. uminho.ptpcbiochemres.com

A series of 1,2-anthraquinone derivatives incorporating urea (B33335) and thiourea (B124793) groups have been developed as colorimetric chemosensors. biointerfaceresearch.com These sensors demonstrate a visible color change upon interaction with certain analytes. For instance, a derivative featuring electron-withdrawing nitro groups showed a distinct color change from aurantium to yellow in the presence of mercury ions (Hg²⁺), accompanied by a significant blue shift of 58 nm in its UV-vis absorption spectrum. biointerfaceresearch.com

Imidazoanthraquinones, formed by fusing an imidazole (B134444) ring to the 1,2-position of anthraquinone, serve as effective chemosensors for anions. pcbiochemres.com Novel naphtyl-imidazo-anthraquinones function as colorimetric and fluorimetric sensors, exhibiting a marked color change from yellow to pink in acetonitrile (B52724) solutions upon the addition of fluoride (B91410) (F⁻), cyanide (CN⁻), and hydroxide (B78521) (OH⁻) ions. uminho.pt This color change is attributed to a deprotonation mechanism involving the acidic N-H proton of the imidazole ring, which interacts with the basic anions. pcbiochemres.com In aqueous mixtures, these systems can achieve selectivity for cyanide. uminho.pt The interaction disrupts the internal charge transfer character of the molecule, leading to the observable optical response. uminho.ptpcbiochemres.com

The sensitivity and selectivity of these chemosensors can be fine-tuned by modifying the substituents on the anthraquinone framework. The presence of electron-donating or electron-withdrawing groups can alter the acidity of the binding site and the energy levels of the molecular orbitals, thereby influencing the binding affinity and the resulting optical signal. uminho.ptpcbiochemres.com

| Sensor System | Target Analyte | Detection Method | Observed Response | Reference |

|---|---|---|---|---|

| 1,2-Anthraquinone with urea/thiourea and nitro groups | Hg²⁺ | Colorimetric / UV-vis | Color change from aurantium to yellow; 58 nm blue shift | biointerfaceresearch.com |

| Naphtyl-imidazo-anthraquinones | F⁻, CN⁻, OH⁻ | Colorimetric & Fluorimetric | Color change from yellow to pink; Fluorescence "on" or quenching | uminho.pt |

| Imidazoanthraquinone-triarylamines | F⁻, CN⁻, OH⁻ | Colorimetric / UV-vis / Emission | Red-shifted ICT absorption and emission bands | pcbiochemres.com |

Luminescent Hosts for Cation Detection

Beyond general chemosensing, 1,2-anthraquinone derivatives have been engineered into sophisticated luminescent hosts specifically for detecting cations. These systems typically incorporate a cation-binding unit, such as a crown ether or a specific arrangement of heteroatoms, positioned to interact with the anthraquinone fluorophore. The binding of a cation modulates the luminescent properties of the molecule, leading to a detectable signal.